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Compound Name:
2-(aminomethyl)-N,N-

dimethylaniline

Cat. No.: B1271461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-
(aminomethyl)-N,N-dimethylaniline as a versatile building block in pharmaceutical chemistry.

The focus is on its application as a precursor for the synthesis of potent kinase inhibitors, a

significant class of therapeutic agents in oncology.

Application Note 1: Synthesis of 2H-Indazole
Scaffolds for Kinase Inhibitors
Introduction:

2-(Aminomethyl)-N,N-dimethylaniline and its derivatives are valuable precursors for the

synthesis of the 2H-indazole scaffold. This heterocyclic motif is considered a "privileged

structure" in medicinal chemistry due to its ability to interact with the ATP-binding site of various

protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making

kinase inhibitors a cornerstone of modern oncology. The synthesis of 2H-indazoles from 2-

(aminomethyl)-phenylamines via an oxidative N-N bond-forming cyclization is an efficient and

robust method.[2][3] This approach allows for the generation of diverse indazole libraries for

structure-activity relationship (SAR) studies.[4][5]
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Logical Relationship: From Precursor to Kinase Inhibition

The following diagram illustrates the logical progression from the starting material, 2-
(aminomethyl)-N,N-dimethylaniline, to the synthesis of a 2H-indazole core, its incorporation

into a kinase inhibitor, and the ultimate therapeutic effect.
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Figure 1: Logical workflow from chemical precursor to biological effect.

Application Note 2: Pazopanib - A Case Study for an
Indazole-Based Kinase Inhibitor
Pazopanib is a potent multi-target tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3,

PDGFR-α and -β, and c-Kit.[1] It is approved for the treatment of renal cell carcinoma and soft

tissue sarcoma. The core of Pazopanib is a 2H-indazole moiety, which can be synthesized from

a substituted 2-(aminomethyl)aniline derivative. While the exact commercial synthesis of

Pazopanib may vary, this example illustrates a plausible and well-documented synthetic

strategy for the indazole core, starting from a functionalized analog of 2-(aminomethyl)-N,N-
dimethylaniline.

VEGFR-2 Signaling Pathway:

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of

angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and

metastasis. The following diagram depicts a simplified VEGFR-2 signaling cascade, which is

inhibited by Pazopanib.
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Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of Pazopanib.

Quantitative Data:
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The following table summarizes the in vitro biological activity of Pazopanib against key kinase

targets and cancer cell lines.

Target/Cell Line Assay Type IC50 / GI50 (nM) Reference

VEGFR-2 (KDR) Kinase Assay 30 [1]

c-Kit Kinase Assay 47 [1]

PDGFR-β Kinase Assay 84 [1]

HUVEC Cell Proliferation 21 [1]

SMMC-7721

(Hepatocarcinoma)
Cell Proliferation 1430 [6]

HCT116 (Colorectal

Carcinoma)
Cell Proliferation >10000 [6]

Experimental Protocols
Protocol 1: Synthesis of N,N,6-trimethyl-2H-indazole (A Pazopanib Precursor Analog)

This protocol describes the synthesis of a methylated 2H-indazole from a substituted 2-
(aminomethyl)-N,N-dimethylaniline derivative, based on the oxidative cyclization method.[2]

[3]

Experimental Workflow:
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Start:
2-(Aminomethyl)-N,N,4-trimethylaniline

Step 1: Dissolve in MeOH
Cool to 0°C

Step 2: Add (NH4)2MoO4 and H2O2

Step 3: Stir at RT
(1-24h, monitor by HPLC/MS)

Step 4: Quench with Na2S2O3
Neutralize with NaHCO3

Step 5: Extraction with DCM

Step 6: Dry (MgSO4) and Concentrate

Step 7: Purify by Chromatography

End Product:
N,N,6-trimethyl-2H-indazole
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Figure 3: Workflow for the synthesis of a 2H-indazole precursor.
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Materials:

2-(Aminomethyl)-N,N,4-trimethylaniline (or other suitable substituted 2-(aminomethyl)aniline)

Methanol (MeOH)

Ammonium molybdate ((NH4)2MoO4)

30% Hydrogen peroxide (H2O2)

10% Sodium thiosulfate (Na2S2O3) solution

Saturated sodium bicarbonate (NaHCO3) solution

Dichloromethane (DCM)

Magnesium sulfate (MgSO4)

Silica gel for chromatography

Procedure:

Dissolve 2-(aminomethyl)-N,N,4-trimethylaniline (1.0 eq) in methanol (approximately 0.1 M

concentration) in a round-bottom flask.

Cool the solution to 0°C in an ice bath.

To the cooled solution, add ammonium molybdate (1.0 eq) followed by the slow addition of

30% aqueous hydrogen peroxide (10.0 eq).[2]

Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction

progress by HPLC/MS until the starting material is consumed (typically 1-24 hours).[2]

Once the reaction is complete, cool the mixture back to 0°C and quench by adding 10%

aqueous sodium thiosulfate solution.

Dilute the mixture with water and neutralize with saturated aqueous sodium bicarbonate

solution.[2]
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Extract the aqueous layer three times with dichloromethane.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.[2]

Purify the crude product by flash column chromatography on silica gel to yield the desired

2H-indazole.

Protocol 2: Conceptual Synthesis of Pazopanib from the Indazole Core

The synthesized indazole core can then be further functionalized to yield Pazopanib. This

typically involves a series of reactions including N-alkylation and amide coupling, which are

standard transformations in medicinal chemistry. The following is a conceptual outline.

N-Alkylation of the Indazole: The 2H-indazole is alkylated at the N-1 position with a suitable

pyrimidine derivative, often via a nucleophilic aromatic substitution reaction.

Amide Coupling: The resulting intermediate is then coupled with 2-amino-N-

methylbenzenesulfonamide to form the final Pazopanib molecule. This is typically achieved

using standard peptide coupling reagents.

Disclaimer: The provided protocols are for informational and educational purposes only. They

are based on published scientific literature and should be adapted and optimized for specific

laboratory conditions. All chemical syntheses should be performed by trained professionals in a

well-ventilated fume hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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